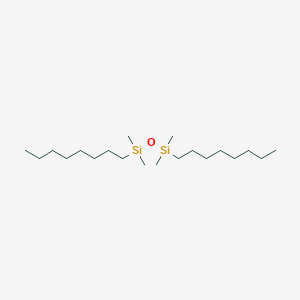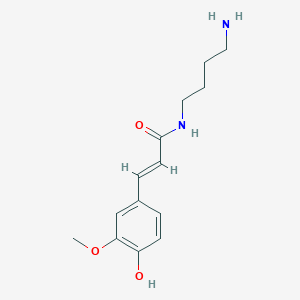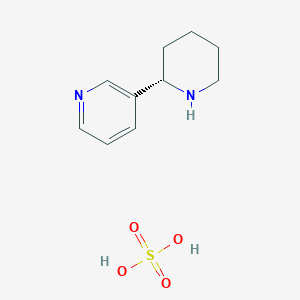
3-(2-Piperidyl)pyridyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Piperidyl)pyridyl sulfate, also known as PPS, is a chemical compound that has been extensively studied in the field of biochemistry and physiology due to its unique properties. This compound is a white crystalline powder that is soluble in water and has a molecular weight of 249.34 g/mol. PPS has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.
Mécanisme D'action
The exact mechanism of action of 3-(2-Piperidyl)pyridyl sulfate is not fully understood, but it is believed to act through multiple pathways. 3-(2-Piperidyl)pyridyl sulfate has been found to activate the Nrf2-ARE signaling pathway, which plays a key role in the regulation of antioxidant and anti-inflammatory responses. 3-(2-Piperidyl)pyridyl sulfate has also been found to inhibit the NF-κB signaling pathway, which is a key mediator of inflammation.
Effets Biochimiques Et Physiologiques
3-(2-Piperidyl)pyridyl sulfate has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various tissues. 3-(2-Piperidyl)pyridyl sulfate has also been found to improve mitochondrial function and reduce lipid peroxidation in the liver. Additionally, 3-(2-Piperidyl)pyridyl sulfate has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-Piperidyl)pyridyl sulfate has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and can be readily dissolved in water. 3-(2-Piperidyl)pyridyl sulfate has also been found to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to the use of 3-(2-Piperidyl)pyridyl sulfate in laboratory experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the disease condition and the tissue being studied.
Orientations Futures
There are several potential future directions for research on 3-(2-Piperidyl)pyridyl sulfate. One area of interest is the development of 3-(2-Piperidyl)pyridyl sulfate-based therapies for various disease conditions. 3-(2-Piperidyl)pyridyl sulfate has been shown to have promising therapeutic effects in animal models of several diseases, including cancer, diabetes, and neurodegenerative diseases. Another area of interest is the exploration of the mechanisms underlying the effects of 3-(2-Piperidyl)pyridyl sulfate. Further research is needed to fully understand the pathways through which 3-(2-Piperidyl)pyridyl sulfate exerts its effects and to identify potential targets for therapeutic intervention. Finally, there is a need for more clinical studies to evaluate the safety and efficacy of 3-(2-Piperidyl)pyridyl sulfate in humans.
Méthodes De Synthèse
3-(2-Piperidyl)pyridyl sulfate can be synthesized through a variety of methods, including the reaction of pyridine-2,3-diol with piperidine and sulfuric acid. Other methods of synthesis include the reaction of pyridine-2,3-diol with piperidine and sulfur trioxide or the reaction of pyridine-2,3-diol with piperidine and thionyl chloride.
Applications De Recherche Scientifique
3-(2-Piperidyl)pyridyl sulfate has been extensively studied for its potential therapeutic applications in various disease conditions. Research has shown that 3-(2-Piperidyl)pyridyl sulfate has antioxidant properties and can protect against oxidative stress-induced damage in various tissues. 3-(2-Piperidyl)pyridyl sulfate has also been found to have anti-inflammatory effects and can reduce inflammation in various disease conditions, including rheumatoid arthritis, colitis, and asthma.
Propriétés
Numéro CAS |
18262-71-0 |
|---|---|
Nom du produit |
3-(2-Piperidyl)pyridyl sulfate |
Formule moléculaire |
C10H16N2O4S |
Poids moléculaire |
260.31 g/mol |
Nom IUPAC |
3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid |
InChI |
InChI=1S/C10H14N2.H2O4S/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;1-5(2,3)4/h3-4,6,8,10,12H,1-2,5,7H2;(H2,1,2,3,4)/t10-;/m0./s1 |
Clé InChI |
XMWUATPANFNKPS-PPHPATTJSA-N |
SMILES isomérique |
C1CCN[C@@H](C1)C2=CN=CC=C2.OS(=O)(=O)O |
SMILES |
C1CCNC(C1)C2=CN=CC=C2.OS(=O)(=O)O |
SMILES canonique |
C1CCNC(C1)C2=CN=CC=C2.OS(=O)(=O)O |
Autres numéros CAS |
18262-71-0 |
Synonymes |
(S)-3-(Piperidin-2-yl)pyridine, sulfate (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



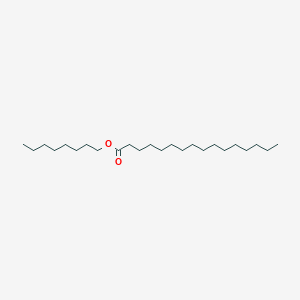
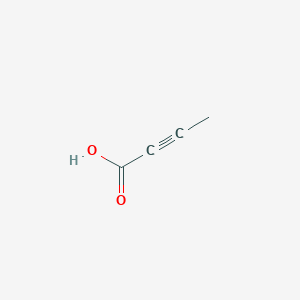
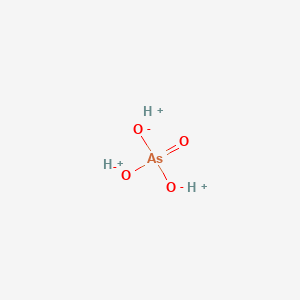
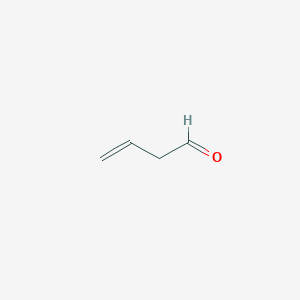
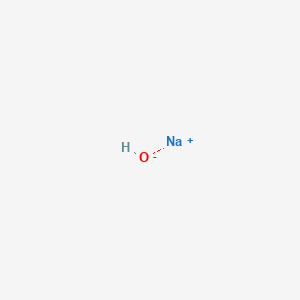
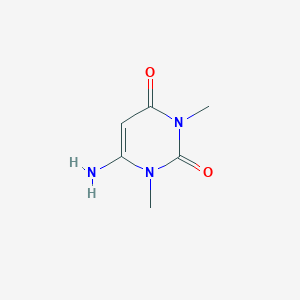
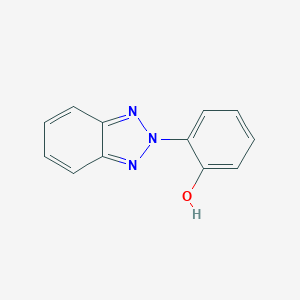
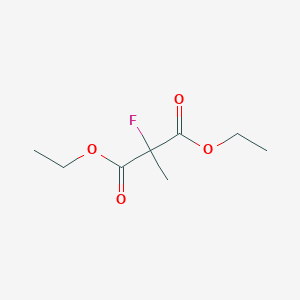
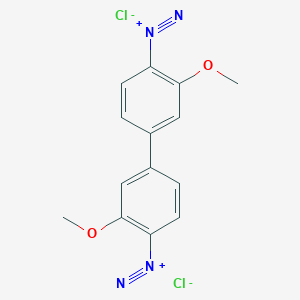
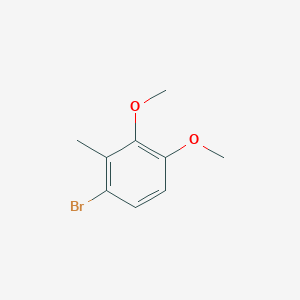
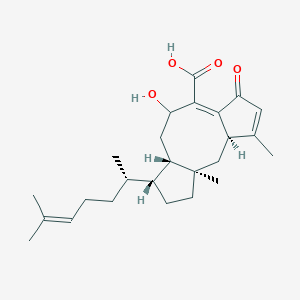
![2-Methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B104205.png)
